

physicochemical properties of 3-Hydroxy-2,2-dimethylpropanenitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Hydroxy-2,2-dimethylpropanenitrile
Cat. No.:	B172602

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An In-Depth Technical Guide to the Physicochemical Properties of **3-Hydroxy-2,2-dimethylpropanenitrile**

This guide provides a comprehensive overview of the physicochemical properties, safety considerations, and synthetic pathways of **3-Hydroxy-2,2-dimethylpropanenitrile** (CAS No. 19295-57-9). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data to offer field-proven insights into the handling and application of this versatile chemical intermediate.

Molecular Identity and Structure

3-Hydroxy-2,2-dimethylpropanenitrile is an organic compound featuring a bifunctional structure with both a hydroxyl (-OH) and a nitrile (-C≡N) group.^[1] The presence of two methyl groups on the alpha-carbon to the nitrile creates a sterically hindered gem-dimethyl arrangement, which significantly influences its reactivity and physical properties.^[1]

Key Identifiers:

- IUPAC Name: **3-hydroxy-2,2-dimethylpropanenitrile**^[2]
- CAS Number: 19295-57-9^{[1][2][3]}
- Molecular Formula: C₅H₉NO^{[1][2][3][4][5]}

- Canonical SMILES: CC(C)(CO)C#N[2][4]
- InChI Key: WXFHHXOVMQARV-UHFFFAOYSA-N[2][4][5]

The molecule's structure, with its polar hydroxyl and nitrile functionalities, suggests a moderate degree of polarity and the capacity for hydrogen bonding, which dictates its solubility and chromatographic behavior.[1]

Physicochemical Properties: A Data-Driven Summary

Quantitative data for **3-Hydroxy-2,2-dimethylpropanenitrile** is primarily based on computational models, with limited experimentally derived values in public literature. The following table summarizes the key physicochemical properties.

Property	Value	Source/Method
Molecular Weight	99.13 g/mol	Computed by PubChem[2][3][5]
Physical State	Solid / Liquid / Oil	Inconsistent reports[1][6]
pKa	13.75 ± 0.10	Predicted[4]
LogP (XLogP3-AA)	0.2	Computed by XLogP3[2][4]
Hydrogen Bond Donors	1	Computed[2]
Hydrogen Bond Acceptors	2	Computed[4]
Topological Polar Surface Area	44 Å ²	Computed[2][4]

Expert Insight: The discrepancy in the reported physical state (solid vs. liquid/oil) is not uncommon for compounds with melting points near ambient temperature. The presence of impurities can also lead to a depression of the freezing point, resulting in a liquid or oily appearance. For definitive characterization, Differential Scanning Calorimetry (DSC) is the recommended analytical method. A sharp endotherm on the first heating cycle would provide an accurate melting point and confirm the crystalline nature of the pure substance.

Synthesis and Spectral Characterization

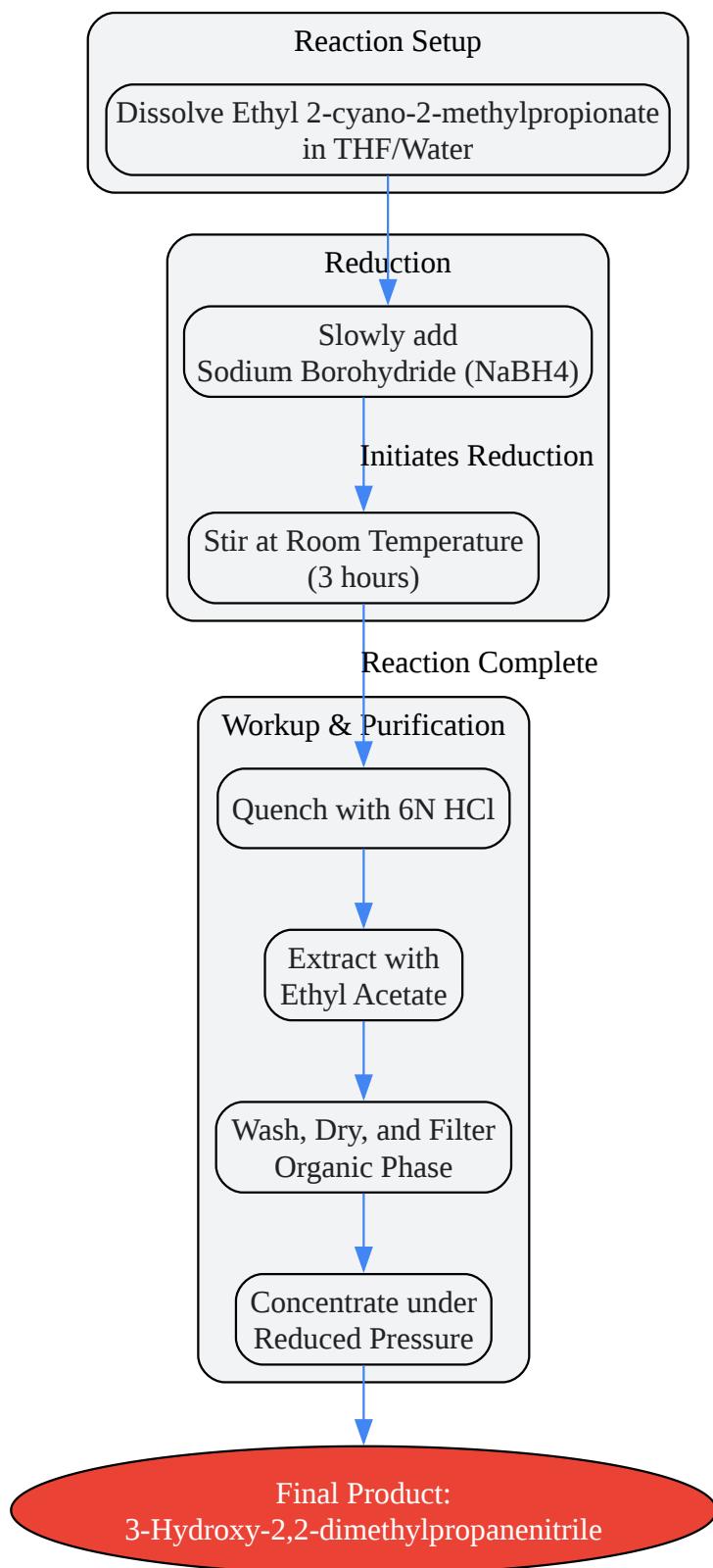
Synthetic Pathway

A common laboratory-scale synthesis involves the reduction of an ester-nitrile precursor. One documented method is the reduction of ethyl 2-cyano-2-methylpropionate using sodium borohydride in a tetrahydrofuran/water solvent system.[\[6\]](#)

Protocol for Synthesis:[\[6\]](#)

- Dissolve ethyl 2-cyano-2-methylpropionate (1 equivalent) in a mixture of tetrahydrofuran and water.
- Slowly add sodium borohydride (3 equivalents) to the solution at room temperature.
- Stir the reaction mixture for approximately 3 hours.
- Quench the reaction by the slow addition of 6N hydrochloric acid.
- Perform an extraction with ethyl acetate. Combine the organic phases.
- Wash the combined organic phase with water, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield **3-Hydroxy-2,2-dimethylpropanenitrile**.

The workflow below illustrates this synthetic process.

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Caption: Synthesis workflow for **3-Hydroxy-2,2-dimethylpropanenitrile**.

Spectral Data

- ^1H NMR: The proton NMR spectrum provides clear diagnostic peaks for the compound's structure. In CDCl_3 , the expected signals are a singlet for the six protons of the gem-dimethyl groups and a singlet for the two protons of the hydroxymethyl group.[6]
 - $^1\text{H-NMR}$ (CDCl_3): δ 1.36 (s, 6H), 3.58 (s, 2H).[6]
- Predicted Mass Spectrometry: Computational tools predict the collision cross-section (CCS) values for various adducts, which is useful for identification in mass spectrometry-based screening. For the $[\text{M}+\text{H}]^+$ adduct, the predicted CCS is 120.7 \AA^2 .[7]

Expert Insight: For unambiguous structural confirmation, a suite of spectroscopic techniques is essential. ^{13}C NMR would reveal four distinct carbon signals. FTIR spectroscopy should show a characteristic broad absorption for the O-H stretch (around 3400 cm^{-1}) and a sharp, medium intensity peak for the C≡N stretch (around 2250 cm^{-1}). High-Resolution Mass Spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition ($\text{C}_5\text{H}_9\text{NO}$).

Reactivity and Applications

The bifunctional nature of **3-Hydroxy-2,2-dimethylpropanenitrile** makes it a valuable building block in organic synthesis.[1]

- The hydroxyl group can undergo standard alcohol reactions such as oxidation to an aldehyde or carboxylic acid, esterification, and etherification.
- The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine.

This dual reactivity allows for its use as an intermediate in the synthesis of more complex molecules, with potential applications in the pharmaceutical and fine chemical industries.[1] Its structural relative, 3-Hydroxy-2,2-dimethylpropanal, is a known intermediate in the production of neopentyl glycol, pharmaceuticals, and agrochemicals, suggesting similar potential pathways for the nitrile analog.[8][9]

Safety and Handling

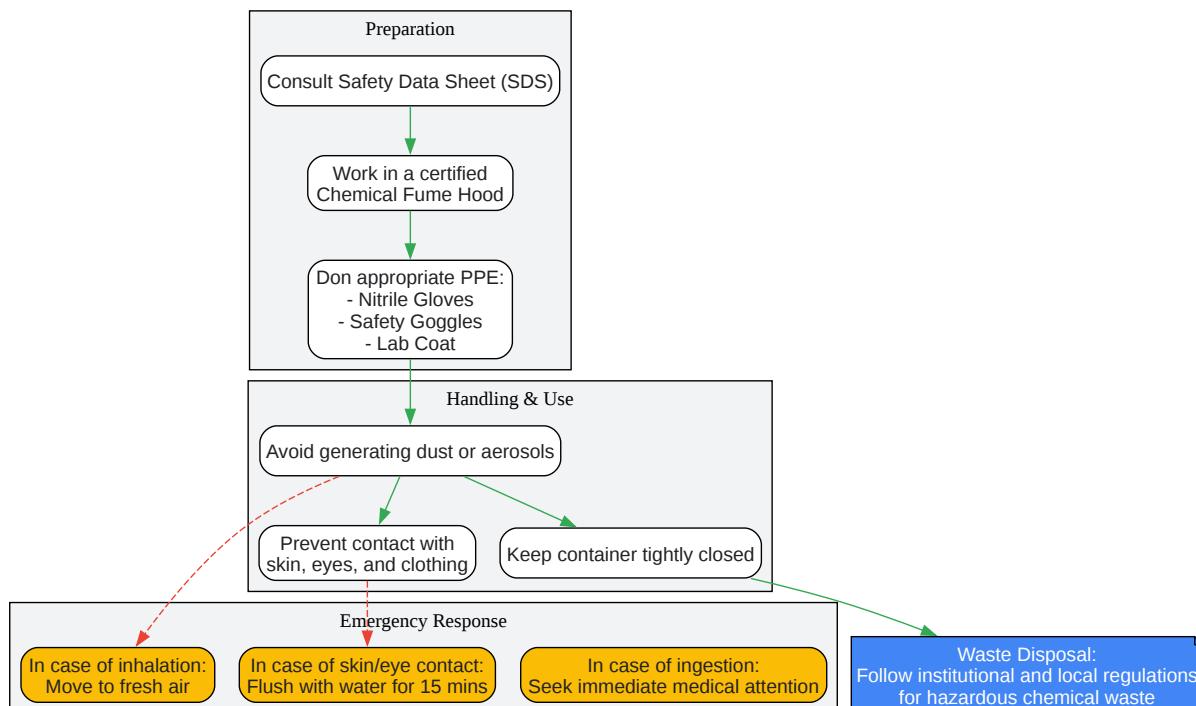
GHS Hazard Classification

3-Hydroxy-2,2-dimethylpropanenitrile is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.[\[2\]](#)

- Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements:[\[2\]](#)
 - H302: Harmful if swallowed.
 - H312: Harmful in contact with skin.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H332: Harmful if inhaled.
 - H335: May cause respiratory irritation.

Recommended Handling Procedures

The following workflow outlines the mandatory safety protocols for handling this chemical.

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Caption: Recommended safety and handling workflow.

First Aid Measures:

- Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water and soap.[10][11]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. If irritation persists, seek medical attention.[10][11]
- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.
- Ingestion: Do NOT induce vomiting. Immediately call a physician or poison control center.[11]

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- To cite this document: BenchChem. [physicochemical properties of 3-Hydroxy-2,2-dimethylpropanenitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b172602#physicochemical-properties-of-3-hydroxy-2-2-dimethylpropanenitrile>

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